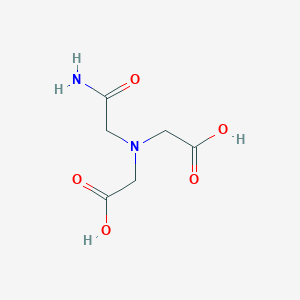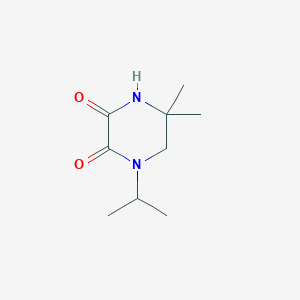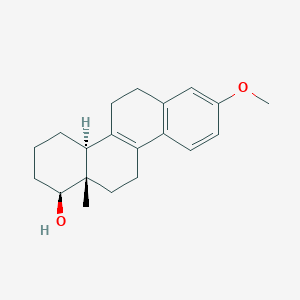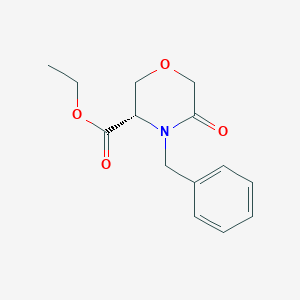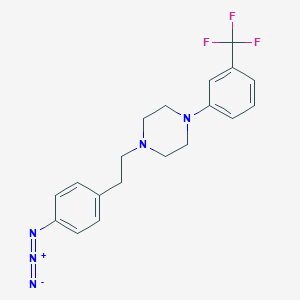
1-(2-(4-Azidophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Azidophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine, commonly referred to as "azidoTFP," is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that contains both an azide group and a trifluoromethyl group, which make it a valuable tool for studying biological systems.
Aplicaciones Científicas De Investigación
1. Biochemical Studies and Receptor Imaging
Chumpradit et al. (1989) synthesized the iodinated analogue of 1-(2-(4-aminophenyl)ethyl)-4-(3-(trifluoromethyl)phenyl)piperazine and its azido compound, observing high specific binding in vitro and in vivo biodistribution in rat brains. These compounds demonstrated potential for imaging serotonin receptors in the brain (Chumpradit et al., 1989).
2. Synthesis and Biological Activity
Mermer et al. (2018) reported the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, which were evaluated for various biological activities like antimicrobial, antioxidant, antiurease, and anti α-glucosidase, showing promising results (Mermer et al., 2018).
3. Potential for Insecticide Development
Cai et al. (2010) explored the use of a related compound, PAPP, as a lead for new insecticides. They designed, synthesized, and evaluated derivatives for activities against the armyworm, finding that many displayed growth-inhibiting or larvicidal activities (Cai et al., 2010).
4. Photoaffinity Labeling Studies
Saitoh and Shih (1987) investigated the azido derivative of 1-(2-(4-aminophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine for photoaffinity labeling of adenylate cyclase-linked serotonin receptors in Aplysia neurons, indicating its utility in neurochemical research (Saitoh & Shih, 1987).
5. Antitumor Activity
Ding et al. (2016) synthesized a novel series of 1,2,4-triazole Schiff bases containing a 1-[bi-(4-fluorophenyl)methyl]piperazine group, demonstrating good to excellent inhibitory activity against CDC25B, a target in cancer therapy (Ding et al., 2016).
6. Radioligand Development for Neurochemical Studies
Ransom et al. (1986) synthesized [3H]1-(2-(4-aminophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine as a selective radioligand for 5-HT1A receptors in rat brain, providing a tool for studying central serotonin receptors (Ransom et al., 1986).
7. Herbicide and Plant Growth Regulator Research
Stoilkova et al. (2014) synthesized 1-methyl and acetyl-4-substituted piperazines as potential herbicides and plant growth regulators. They found that compounds with specific structural elements showed high herbicidal activity and cytokinin-like activity, indicating agricultural applications (Stoilkova et al., 2014).
8. Studies in Organic Synthesis
Vasileva et al. (2018) demonstrated the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, showing the versatility of piperazine derivatives in organic synthesis (Vasileva et al., 2018).
Propiedades
Número CAS |
105025-90-9 |
|---|---|
Fórmula molecular |
C19H20F3N5 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
1-[2-(4-azidophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C19H20F3N5/c20-19(21,22)16-2-1-3-18(14-16)27-12-10-26(11-13-27)9-8-15-4-6-17(7-5-15)24-25-23/h1-7,14H,8-13H2 |
Clave InChI |
KBVQLEZNOLBMGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
C1CN(CCN1CCC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC(=C3)C(F)(F)F |
Otros números CAS |
105025-90-9 |
Sinónimos |
1-(2-(4-azidophenyl)ethyl)-4-(3-trifluoromethylphenyl)piperazine p-azido-PAPP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



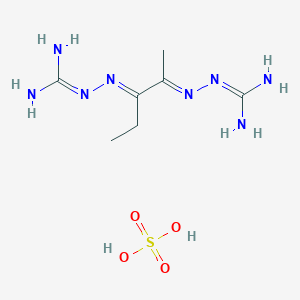
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)



![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
